molecular formula C16H17ClN2O3S B4549001 N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea

N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea

Cat. No.: B4549001
M. Wt: 352.8 g/mol
InChI Key: LGPQAKBOAHODRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0648413 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Facile Synthesis and Antimicrobial Activity : Thiophenones, including those derived from N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea, demonstrate significant potential in reducing biofilm formation by marine bacteria, showcasing their antimicrobial capabilities. The synthesis process involves reactions with acetyl chloride or bromide, leading to compounds that are not only structurally diverse but also biologically active against biofilms (Benneche et al., 2011).

Transition Metal Complexes : Studies have explored the synthesis and characterization of transition metal complexes with various N-phenyl-N’-[substituted phenyl] thiourea ligands, including derivatives similar to this compound. These complexes display a broad spectrum of biological activities, hinting at their potential in pharmaceutical applications (Shadab & Aslam, 2014).

Biological Activities and Applications

DNA-binding and Biological Activities : Research has also delved into the DNA-binding properties of nitrosubstituted acylthioureas, revealing their potential in anticancer therapies. The study highlights the significant antioxidant, cytotoxic, antibacterial, and antifungal activities of these compounds, suggesting a wide range of therapeutic applications (Tahir et al., 2015).

Computational and Experimental Analyses : The computational and experimental analyses of thiourea derivatives, including this compound, provide insights into their structural properties and potential biological activities. These studies often employ spectroscopy and crystallography to elucidate the compounds' interactions at the molecular level, paving the way for their application in drug design and discovery (Bielenica et al., 2020).

Urease Inhibition and Potential Therapeutic Applications : The inhibition of urease enzyme is a critical area of research for compounds like this compound, which could lead to the development of treatments for diseases caused by urease-producing pathogens. Such studies underline the therapeutic potential of these compounds in addressing specific biochemical pathways (Rauf et al., 2017).

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-20-11-6-4-10(5-7-11)18-16(23)19-13-8-12(17)14(21-2)9-15(13)22-3/h4-9H,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQAKBOAHODRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-methoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.